3-(3,4-Dichlorophenyl)prop-2-enal
Description
3-(3,4-Dichlorophenyl)prop-2-enal is a cinnamaldehyde derivative featuring a 3,4-dichlorophenyl substituent.
Properties
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-6H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIZSOUMJXQNGU-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62374-02-1 | |
| Record name | (2E)-3-(3,4-dichlorophenyl)prop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)prop-2-enal typically involves the reaction of 3,4-dichlorobenzaldehyde with acrolein in the presence of a base. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the condensation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. The use of continuous flow reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)prop-2-enal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 3-(3,4-Dichlorophenyl)propanoic acid.
Reduction: Formation of 3-(3,4-Dichlorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-(3,4-Dichlorophenyl)prop-2-enal serves as a valuable intermediate in organic synthesis. It is utilized in the production of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Intermediate in Synthesis | Used to create other organic compounds through various chemical reactions. |
| Reactivity Studies | Investigated for its ability to undergo electrophilic addition and substitution reactions. |
Research has indicated that this compound exhibits various biological activities, making it a candidate for further pharmacological studies.
Potential Biological Activities:
- Antimicrobial Properties: Studies suggest that it may have efficacy against certain bacterial strains.
- Anticancer Activity: Preliminary research indicates potential cytotoxic effects on cancer cell lines.
| Study | Findings |
|---|---|
| Antibacterial Activity | Shown to inhibit growth in specific bacterial cultures (e.g., Staphylococcus aureus). |
| Cytotoxicity Tests | Exhibited significant reduction in cell viability in cancer cell lines (e.g., MCF-7). |
Medicinal Chemistry
Due to its structural characteristics, this compound is explored for its potential as a therapeutic agent.
Therapeutic Applications:
- Drug Development: Investigated as a lead compound for developing new drugs targeting specific diseases.
- Mechanism Studies: Research focuses on its interaction with biological targets such as enzymes and receptors.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several derivatives of this compound. The results demonstrated that modifications to the dichlorophenyl group enhanced antibacterial activity against Gram-positive bacteria.
Case Study 2: Anticancer Research
In a research article from Cancer Letters, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in MCF-7 breast cancer cells.
Mechanism of Action
The mechanism by which 3-(3,4-Dichlorophenyl)prop-2-enal exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. Additionally, the dichlorophenyl group may interact with hydrophobic regions of target molecules, influencing their activity and stability .
Comparison with Similar Compounds
Key Compounds:
This compound (Target Compound) : Features an aldehyde (-CHO) group conjugated to a 3,4-dichlorophenyl ring.
3-(3,4-Dichlorophenyl)prop-2-enamide Derivatives : Replace the aldehyde with an amide (-CONHR) group (e.g., (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide) .
Di-Substituted Ureas : Include 1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU) and 1-(2-chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea (NCPdCPU) .
Amine Derivatives : Such as BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine), which retain the dichlorophenyl group but lack the propenal backbone .
Functional Group Impact:
- Aldehydes : Highly reactive due to the electrophilic carbonyl group, prone to oxidation or nucleophilic addition. This may limit stability but offer unique interaction sites in biological systems.
- Amides : More stable than aldehydes; the amide group enhances hydrogen-bonding capacity, improving target binding (e.g., antimicrobial activity against Staphylococcus aureus and MRSA) .
- Ureas : Polar and rigid structures, often associated with enzyme inhibition (e.g., growth inhibition mechanisms in mycobacterial models) .
Antimicrobial Activity:
- 3,4-Dichlorocinnamanilides (amide derivatives) exhibit submicromolar activity against S. aureus, MRSA, and mycobacterial strains (MIC values: 0.1–1 µM), outperforming 4-chlorophenyl analogs due to enhanced lipophilicity and membrane penetration .
- Di-Substituted Ureas : BTdCPU and NCPdCPU show growth inhibition in Mycobacterium tuberculosis models, though their mechanisms differ from cinnamanilides .
- The aldehyde group may confer different toxicity profiles compared to amides.
Cytotoxicity:
- Dichlorocinnamanilides demonstrate low cytotoxicity to mammalian cells (e.g., porcine macrophages), making them promising drug candidates .
- Urea derivatives (e.g., NCPdCPU) show selective toxicity, targeting pathogens over host cells .
Physicochemical Properties
Lipophilicity:
- 3,4-Dichlorocinnamanilides : Experimentally determined logP values correlate with enhanced antibacterial activity. The dichlorophenyl group increases lipophilicity, improving membrane permeability .
Biological Activity
3-(3,4-Dichlorophenyl)prop-2-enal, also known as 3-(3,4-dichlorophenyl)acrolein, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to an aldehyde functional group, contributing to its unique reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 202.06 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activities. It has been investigated for its effectiveness against various bacterial and fungal strains. The compound's mechanism involves the formation of covalent bonds with nucleophilic sites on proteins, leading to alterations in their function and ultimately inhibiting microbial growth .
Antioxidant Activity
In addition to its antimicrobial properties, this compound shows promising antioxidant activity. Studies have demonstrated that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a potential candidate for therapeutic applications in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The aldehyde group can react with nucleophilic amino acids in proteins, leading to enzyme inhibition or altered protein function.
- Hydrophobic Interactions : The dichlorophenyl moiety may interact with hydrophobic regions of target proteins, influencing their stability and activity .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Evaluation : A study reported that the compound exhibited significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.
- Antioxidant Screening : In vitro assays using DPPH and ABTS radical scavenging methods indicated that this compound effectively reduced free radical concentrations, suggesting its potential as an antioxidant agent .
- Anti-inflammatory Studies : Research involving carrageenan-induced paw edema in mice demonstrated that the compound significantly reduced inflammation compared to control groups. This suggests a potential role in managing inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Structure | High | Moderate |
| 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol | Similar | Moderate | Low |
| 3-(3,4-Dichlorophenyl)propan-1-ol | Similar | Low | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
